molecular formula C24H20F3N3O2 B6076234 2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide

2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide

Cat. No.: B6076234
M. Wt: 439.4 g/mol
InChI Key: MMIHDIQDSHMUEZ-UHFFFAOYSA-N
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Description

2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its complex structure, which includes a benzoxazole core, a phenylpropyl group, a trifluoropyridinyl group, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. A general synthetic route may include the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Phenylpropyl Group: This step involves the alkylation of the benzoxazole core with a phenylpropyl halide or a similar reagent in the presence of a base.

    Attachment of the Trifluoropyridinyl Group: This can be accomplished through a nucleophilic substitution reaction using a trifluoropyridinyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine or an amide-forming reagent to introduce the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide
  • 2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-4-carboxamide
  • 2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the carboxamide group on the benzoxazole ring and the presence of the trifluoropyridinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-phenylpropyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2/c25-24(26,27)22(18-9-5-13-28-15-18)30-23(31)17-11-12-20-19(14-17)29-21(32-20)10-4-8-16-6-2-1-3-7-16/h1-3,5-7,9,11-15,22H,4,8,10H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIHDIQDSHMUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC3=C(O2)C=CC(=C3)C(=O)NC(C4=CN=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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